

# Technical Guide: Physicochemical Properties of 2-Fluoro-5-methylpyridin-3-amine

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## Compound of Interest

Compound Name: 2-Fluoro-5-methylpyridin-3-amine

Cat. No.: B3187782

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Fluoro-5-methylpyridin-3-amine** (CAS No: 186593-48-6), a key fluorinated pyridine intermediate in pharmaceutical synthesis. The information herein is curated to support research, development, and drug discovery applications.

## Core Physicochemical Data

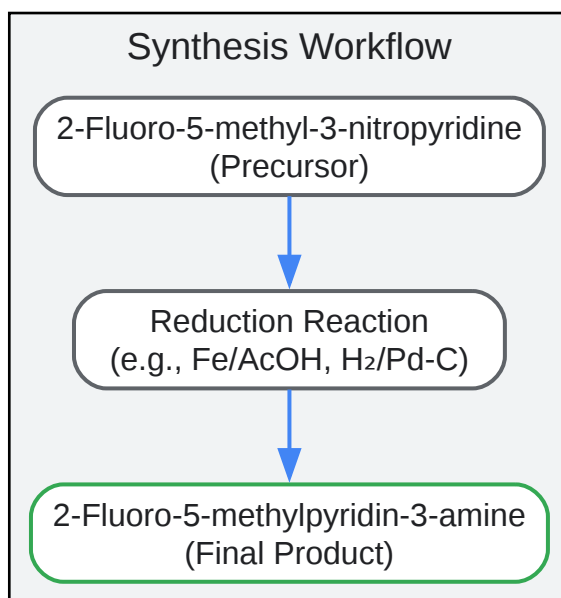
The key physicochemical properties of **2-Fluoro-5-methylpyridin-3-amine** are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>7</sub> FN <sub>2</sub>	[1][2][3][4][5]
Molecular Weight	126.13 g/mol	[1][2][3][4][5]
Physical Appearance	Light yellow to brown solid	[2][6]
Boiling Point	275.5 °C at 760 mmHg	[7]
Melting Point	Not available in cited literature.	
Density	1.196 g/cm <sup>3</sup>	[4]
Calculated LogP (XLogP3)	1.0	[7]
Vapor Pressure	0.005 mmHg at 25 °C	[7]
Flash Point	120.4 ± 25.9 °C	[7]
Refractive Index	1.546	[7]
pKa	Not available in cited literature.	
Solubility	No quantitative data available. Expected to be soluble in organic solvents and sparingly soluble in water.	

Note on Analog Melting Points: While an experimental melting point for the title compound is not publicly documented, related structures such as 2-Amino-5-methylpyridine and 5-Amino-2-chloro-3-methylpyridine have reported melting points of 76-77 °C and 93-98 °C, respectively[8][9].

## Synthetic Pathway Overview

**2-Fluoro-5-methylpyridin-3-amine** is a valuable building block in medicinal chemistry. A common and logical synthetic route for aromatic amines involves the reduction of a corresponding nitro compound. This workflow is illustrated below.



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Caption: A generalized synthetic pathway for **2-Fluoro-5-methylpyridin-3-amine**.

## Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of this specific compound are not widely published. The following sections describe standard, generalized methodologies appropriate for a compound of this class.

### Synthesis via Nitro Group Reduction

This protocol outlines a common method for preparing aromatic amines from their nitro-aromatic precursors.

- Objective: To synthesize **2-Fluoro-5-methylpyridin-3-amine** from 2-Fluoro-5-methyl-3-nitropyridine.
- Apparatus: Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus.
- Reagents: 2-Fluoro-5-methyl-3-nitropyridine, a reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation with H<sub>2</sub> over Pd/C), and a suitable solvent (e.g., acetic

acid, ethanol, ethyl acetate).

- Procedure:
  - The nitro-precursor is dissolved in the chosen solvent within the round-bottom flask.
  - The reducing agent is added portion-wise or, in the case of catalytic hydrogenation, the catalyst is added and the vessel is placed under a hydrogen atmosphere.
  - The reaction mixture is stirred, often with heating, and monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
  - Upon completion, the reaction mixture is filtered to remove the catalyst or excess metal.
  - The filtrate is neutralized with a base (e.g., sodium bicarbonate solution).
  - The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).
  - The combined organic layers are washed with brine, dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated under reduced pressure to yield the crude product.
  - Purification is typically achieved by recrystallization or column chromatography.

## Determination of Melting Point (Capillary Method)

- Objective: To determine the temperature range over which the solid compound melts.
- Apparatus: Melting point apparatus, capillary tubes (sealed at one end).
- Procedure:
  - A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
  - The tube is placed in the heating block of the melting point apparatus.
  - The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

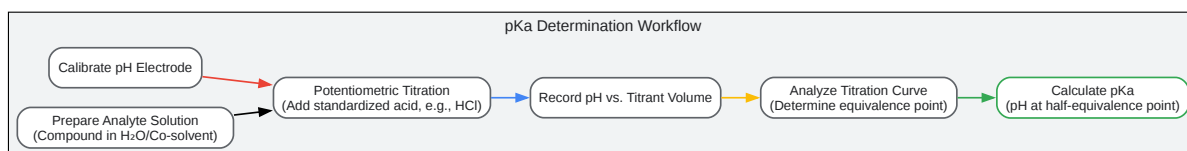
- The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

## Determination of Partition Coefficient (LogP) by Shake-Flask Method

- Objective: To measure the compound's differential solubility in two immiscible phases (n-octanol and water), providing an indication of its lipophilicity.
- Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.
- Procedure:
  - A known amount of the compound is dissolved in either n-octanol or water.
  - This solution is added to a separatory funnel containing the other, immiscible solvent. The two phases are typically pre-saturated with each other.
  - The funnel is shaken vigorously for a set period to allow for equilibrium to be reached, and then left to stand until the layers fully separate.
  - The concentration of the compound in each phase is determined analytically (e.g., by UV spectroscopy or HPLC).
  - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

## Workflow for pKa Determination

The acidity or basicity of a compound is a critical parameter in drug development. The workflow below illustrates the process for determining the pKa of the amine group.



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Caption: Standard workflow for pKa determination via potentiometric titration.

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